molecular formula C12H12O4 B1585102 Dimethyl 1,4-cubanedicarboxylate CAS No. 29412-62-2

Dimethyl 1,4-cubanedicarboxylate

Cat. No. B1585102
CAS RN: 29412-62-2
M. Wt: 220.22 g/mol
InChI Key: OXBMFCGRQJNAOY-UHFFFAOYSA-N
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Description

Dimethyl 1,4-cubanedicarboxylate is a chemical compound with the molecular formula C12H12O4 . It is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry . It is used as a reagent in chemical synthesis .


Synthesis Analysis

The synthesis of Dimethyl 1,4-cubanedicarboxylate has been reported in several studies. A [2+2] photocycloaddition step is used to access Dimethyl 1,4-cubanedicarboxylate on a decagram scale in 33–40% yield over 8 steps . This process is demonstrated on 3.4 g·h –1 input with 30 minutes residence time, enabling to reduce the process time and to avoid the use of batch photoreactors .


Molecular Structure Analysis

The molecular structure of Dimethyl 1,4-cubanedicarboxylate has been studied in several papers . The highly strained cubane system is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dimethyl 1,4-cubanedicarboxylate have been reported in several studies . A [2+2] photocycloaddition step is a key part of the synthesis process .


Physical And Chemical Properties Analysis

Dimethyl 1,4-cubanedicarboxylate has a density of 1.7±0.1 g/cm3, a boiling point of 270.0±20.0 °C at 760 mmHg, and a flash point of 131.3±20.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis and Scale-up

  • Decagram Synthesis : Dimethyl 1,4-cubanedicarboxylate is synthesized on a decagram scale using a [2+2] photocycloaddition process in flow photoreactors. This method simplifies scaling up, reducing process time and the need for batch photoreactors (Collin et al., 2020).
  • Pilot-Scale Production : A scalable process for preparing high-purity dimethyl 1,4-cubanedicarboxylate has been developed, enabling multigram production through an 8-step process with minimal purification of intermediates (Falkiner et al., 2013).

Thermochemical and Structural Studies

  • Calorimetric and Crystallographic Investigation : Studies have provided structural and thermochemical information on dimethyl 1,4-cubanedicarboxylate and related compounds, offering insights into their rearrangement and physical properties (Roux et al., 2005).
  • NMR Study on Interaction with Elemental Fluorine : Research has explored how dimethyl 1,4-cubanedicarboxylate interacts with elemental fluorine, revealing the production of fluorinated cubane derivatives under varying conditions (Eremenko et al., 2001).

Applications in Material Chemistry

  • Dicubyl Disulfide Preparation : From dimethyl 1,4-cubanedicarboxylate, dicubyl disulfide has been synthesized, providing structural insights through X-ray crystallography and theoretical calculations (Priefer et al., 2002).
  • Thermal Transformations in Condensed State : The thermal degradation of dimethyl 1,4-cubanedicarboxylate and related compounds has been studied, shedding light on the kinetic parameters and product composition (Prokudin et al., 2005).

Medicinal Chemistry and Functionalized Molecules

  • Novel Cubane-Containing Molecules : New cubane-containing molecules derived from dimethyl 1,4-cubanedicarboxylate have been developed, showcasing a range of synthetic methods for incorporation into medicinal chemistry programs (Wlochal et al., 2014).
  • Catalytic Activity in Cyclization of Alkynoic Acids : Cubane-type Mo3NiS4 clusters, synthesized from dimethyl 1,4-cubanedicarboxylate, demonstrated high catalytic activity for intramolecular cyclization of alkynoic acids to enol lactones (Takei et al., 2003).

Enhanced Synthesis Techniques

  • Benzophenone as Photosensitizer : Benzophenone has been used as an effective photosensitizer for the synthesis of dimethyl cubane-1,4-dicarboxylate, enabling the use of lower energy light (Prentice et al., 2023).
  • Ortho-Functionalized Derivatives through Photochemical Chlorocarbonylation : A radical-mediated chlorocarbonylation process has been developed for creating 2-substituted 1,4-cubanedicarboxylic ester derivatives, enabling the synthesis of 1,2,4-trisubstituted cubanes (Collin et al., 2021).

Future Directions

The highly strained cubane system, which includes Dimethyl 1,4-cubanedicarboxylate, is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry . The use of convenient home-made flow photoreactors for the scale-up of a [2+2] photocycloaddition step represents a promising direction for future research .

properties

IUPAC Name

dimethyl cubane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-9(13)11-3-6-4(11)8-5(11)7(3)12(6,8)10(14)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBMFCGRQJNAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183630
Record name Cubane-1,4-dicarboylic acid dimethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1,4-cubanedicarboxylate

CAS RN

29412-62-2
Record name Cubane-1,4-dicarboylic acid dimethyl ester
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Record name 29412-62-2
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Record name Cubane-1,4-dicarboylic acid dimethyl ester
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Record name (1R,2R,3S,4S,5S,6R,8S)-cubane-1,4-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
MJ Falkiner, SW Littler, KJ McRae… - … Process Research & …, 2013 - ACS Publications
A scalable process for the preparation of high purity dimethyl 1,4-cubanedicarboxylate (3) is reported. The work described herein builds on previous synthetic work from this and other …
Number of citations: 0 pubs.acs.org
DE Collin, EH Jackman, N Jouandon, W Sun… - …, 2021 - thieme-connect.com
The highly strained cubane system is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry. A straightforward approach is reported for the scale-…
Number of citations: 0 www.thieme-connect.com
DE Collin, K Kovacic, ME Light, B Linclau - Organic Letters, 2021 - ACS Publications
The cubane ring has received intense attention as a 3D benzene isostere and scaffold. Mono- and 1,4-disubstituted cubanes are well-described. Here we report a practical procedure …
Number of citations: 0 pubs.acs.org
MV Roux, JZ Dávalos, P Jiménez… - The Journal of …, 2005 - ACS Publications
This study is a multinational, multidisciplinary contribution to the thermochemistry of dimethyl1,4-cubanedicarboxylate and the corresponding isomeric, cuneane derivative and provides …
Number of citations: 0 pubs.acs.org
R Priefer, YJ Lee, F Barrios, JH Wosnick… - Journal of the …, 2002 - ACS Publications
Dicubyl disulfide (1) has been prepared in six steps from commercially available dimethyl-1,4-cubanedicarboxylate in 47% overall yield. In the final step, the previously unknown …
Number of citations: 0 pubs.acs.org
JR Griffiths, J Tsanaktsidis, GP Savage, R Priefer - Thermochimica acta, 2010 - Elsevier
Since the initial synthesis of cubane, numerous derivatives have been made with a diverse range of physical, chemical, and biological properties. Some iodinated cubane derivatives …
Number of citations: 0 www.sciencedirect.com
S Lal, A Bhattacharjee, A Chowdhury… - Chemistry–An Asian …, 2022 - Wiley Online Library
Novel 1,4‐disubstituted cubane derivatives have been designed and selected ones have been successfully synthesized and characterized by various analytical and spectroscopic …
Number of citations: 0 onlinelibrary.wiley.com
QI Churches, RJ Mulder, JM White… - Australian Journal of …, 2012 - CSIRO Publishing
Amino acids and peptides bearing cyclic hydrocarbon side-chains are of interest in the development of a wide range of bioactive molecules. The preparation of an amino acid and a …
Number of citations: 0 www.publish.csiro.au
MV Roux, G Martín-Valcarcel, R Notario… - Journal of Chemical & …, 2011 - ACS Publications
This study is a multidisciplinary contribution to the thermochemistry of 1,4-cubanedicarboxylic acid (pentacyclo[4.2.0.0 .0 3,8 .0 ]octane-1,4-dicarboxylic acid). An isoperibolic static …
Number of citations: 0 pubs.acs.org
H Takebe, A Muranaka, M Uchiyama, S Matsubara - Chemistry Letters, 2022 - journal.csj.jp
The unique polyfused cyclic hydrocarbon, cuneane, was obtained by structural isomerization of cubane. Eaton has reported that 1,4-cubanedicarboxylic acid ester is selectively …
Number of citations: 0 www.journal.csj.jp

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